ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, often acetone or dimethylformamide (DMF), under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Scientific Research Applications
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound has a similar coumarin core but with different substituents.
Isopropyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: This compound has an isopropyl group instead of an ethyl group.
Coumarin derivatives: Various coumarin derivatives with different substituents and functional groups exhibit similar biological activities.
This compound stands out due to its specific ester group and the presence of both phenyl and methyl substituents, which contribute to its unique chemical and biological properties.
Biological Activity
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₆O₅
Molecular Weight: Approximately 320.33 g/mol
Structural Features:
- Contains a chromenone moiety known for various biological activities.
- An ethyl acetate group enhances solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific cellular receptors and enzymes involved in tumor growth.
1. Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant capabilities. This compound has been shown to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
2. Anti-inflammatory Activity
Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.
3. Anticancer Activity
In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell cycle progression.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antioxidant | Scavenging ROS | |
Anti-inflammatory | Inhibition of COX and LOX | |
Anticancer | Induction of apoptosis |
Notable Research Findings
- Antioxidant Efficacy : A study highlighted that this compound exhibited a significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress.
- Inflammation Modulation : Experimental models showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : In a recent investigation, the compound was tested against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, revealing IC50 values in the micromolar range, suggesting potent anticancer activity.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(22)12-24-17-10-9-15-16(14-7-5-4-6-8-14)11-18(21)25-20(15)13(17)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
JNELDABCUUKNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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